molecular formula C7H12ClN3 B1412876 4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-amine hydrochloride CAS No. 2059988-79-1

4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-amine hydrochloride

Cat. No.: B1412876
CAS No.: 2059988-79-1
M. Wt: 173.64 g/mol
InChI Key: KOSUIWLEVXFPTD-UHFFFAOYSA-N
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Description

4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-amine hydrochloride is a useful research compound. Its molecular formula is C7H12ClN3 and its molecular weight is 173.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Methods

  • Green Synthesis Method : A method for the synthesis of pyrazolo[3,4-b]pyridine-6(7H)-one derivatives using polyethylene glycol (PEG)-400 as a recyclable reaction medium has been reported. This environmentally friendly method offers good yields and uses accessible starting materials under mild conditions (Zhong, Dou, & Wang, 2013).
  • Novel Cascade Reaction : A novel synthesis of new class pyrazolo[3,4-b]pyridine-6-one derivatives has been achieved through a cascade reaction, offering advantages like shorter time, higher yields, and cost-effectiveness (Shi et al., 2007).

Biological Applications

  • PI3 Kinase Inhibitors : Pyrazolo[1,5-a]pyridines have been investigated as novel p110α selective PI3 kinase inhibitors. These compounds, particularly as hydrochloride salts, demonstrated improved aqueous solubility and good activity in cellular assays (Kendall et al., 2017).
  • Anticancer Agents : Novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives have shown potential as anticancer agents, exhibiting promising bioactivity against various cancer cell lines at micro molar concentration (Chavva et al., 2013).

Chemical Properties and Structure

  • Molecular Structure Analysis : The molecular structure of related compounds such as N-[4-(4-Chlorophenyl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide has been synthesized and analyzed, with a focus on the planarity of atoms in the pyrazolo[3,4-b]pyridine system and intermolecular hydrogen bonding (Zhang et al., 2006).

Novel Synthesis Pathways

  • Diverse Derivative Synthesis : A study described the synthesis of pyrazolo[3,4-b]pyridine derivatives through a four-component reaction, producing a new class of fully substituted pyrazolo[3,4-b]pyridine-5-carboxamide derivatives (Shaabani et al., 2009).

Properties

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.ClH/c8-6-5-9-10-4-2-1-3-7(6)10;/h5H,1-4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOSUIWLEVXFPTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)N)C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2059988-79-1
Record name 4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-amine hydrochloride
Reactant of Route 2
4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-amine hydrochloride
Reactant of Route 3
4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-amine hydrochloride
Reactant of Route 4
4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-amine hydrochloride
Reactant of Route 5
4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-amine hydrochloride
Reactant of Route 6
4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-amine hydrochloride

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